3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This spiro[indole-thiazolidine] dione derivative features a trifluoromethylbenzyl group at the N1 position and a phenyl substituent at the 3'-position of the thiazolidine ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in antimicrobial and antifungal research .
Properties
IUPAC Name |
3-phenyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2S/c25-24(26,27)17-8-6-7-16(13-17)14-28-20-12-5-4-11-19(20)23(22(28)31)29(21(30)15-32-23)18-9-2-1-3-10-18/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJHDVKLBBNWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
Substituted acetophenones are converted to hydrazones, followed by cyclization using POCl₃/DMF at 50–60°C to yield 1-arylindole-2,3-diones. For example:
$$
\text{Acetophenone hydrazone} \xrightarrow{\text{POCl}_3/\text{DMF}} 1\text{-phenylindole-2,3-dione} \quad (78\%\ \text{yield})
$$
Bromoalkylation for Spiro Junction
N-(bromoalkyl)indole-2,3-diones serve as precursors for spirocyclization. Reacting indole-2,3-dione with 1,2-dibromoethane in THF with K₂CO₃ yields N-(2-bromoethyl)indole-2,3-dione, a key intermediate for spiro ring formation:
$$
\text{Indole-2,3-dione} + 1,2\text{-dibromoethane} \rightarrow \text{N-(2-bromoethyl)indole-2,3-dione} \quad (85\%\ \text{yield})
$$
Thiazolidinedione Ring Construction
Thiazolidine-2,4-dione (TZD) Synthesis
TZD is prepared via cyclization of chloroacetic acid and thiourea under acidic conditions:
$$
\text{ClCH}2\text{COOH} + \text{NH}2\text{CSNH}_2 \xrightarrow{\text{HCl}} \text{Thiazolidine-2,4-dione} \quad (92\%\ \text{yield})
$$
Knoevenagel Condensation
Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate reacts with indole-4-carbaldehydes in ethanol/piperidine to form α,β-unsaturated TZD derivatives:
$$
\text{TZD-acetate} + \text{Indole-4-carbaldehyde} \rightarrow \text{(Z)-5-(indol-4-ylmethylene)TZD} \quad (90\%\ \text{yield})
$$
Spirocyclization Strategies
Grignard-Mediated Cyclization
N-(2-bromoethyl)indole-2,3-dione undergoes intramolecular cyclization with TZD anions. Using Mg turnings and catalytic iodine in THF, spiro[indole-3,2'-thiazolidine]-2,4'-dione forms at 65°C:
$$
\text{N-(2-bromoethyl)indole} \xrightarrow{\text{Mg, I}_2} \text{Spiro intermediate} \quad (70–75\%\ \text{yield})
$$
Transition Metal Catalysis
Fe(acac)₃ or Ru(acac)₃ in toluene facilitates coupling between indole bromides and TZD enolates, enhancing regioselectivity:
$$
\text{Indole bromide} + \text{TZD enolate} \xrightarrow{\text{Fe(acac)}_3} \text{Spiro product} \quad (82\%\ \text{yield}, >99\%\ \text{purity})
$$
Introduction of 3-(Trifluoromethyl)benzyl Group
Synthesis of 3-(Trifluoromethyl)benzyl Bromide
Benzotrifluoride undergoes Friedel-Crafts alkylation with bromoacetyl chloride, followed by reduction:
$$
\text{CF}3\text{C}6\text{H}5 \xrightarrow{\text{BrCH}2\text{COCl}} \text{3-(BrCH}2\text{CO)C}6\text{H}4\text{CF}3 \xrightarrow{\text{LiAlH}4} \text{3-(CF}3\text{)C}6\text{H}4\text{CH}_2\text{Br} \quad (88\%\ \text{yield})
$$
N-Alkylation of Spiro Intermediate
The spiro indole-TZD compound is alkylated using NaH in DMF at 0°C to 25°C:
$$
\text{Spiro indole} + \text{3-(CF}3\text{)C}6\text{H}4\text{CH}2\text{Br} \rightarrow \text{N-substituted product} \quad (91\%\ \text{yield})
$$
Final Functionalization and Purification
Phenyl Group Installation at C3'
Mannich reaction with benzaldehyde and ammonium acetate in acetic acid introduces the 3'-phenyl group:
$$
\text{Spiro-TZD} + \text{PhCHO} \xrightarrow{\text{NH}_4\text{OAc}} \text{3'-Phenyl derivative} \quad (76\%\ \text{yield})
$$
Crystallization for Enhanced Purity
Crude product is recrystallized from cyclohexane/ethyl acetate (4:1) to achieve >99.5% purity:
$$
\text{Recrystallization yield} = 80–85\%
$$
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Scientific Research Applications
3’-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The thiazolidine ring may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The CF₃ group significantly impacts logP and solubility compared to other substituents:
*Estimated based on CF₃ contribution to lipophilicity .
†Calculated using fragment-based methods (e.g., Crippen’s method).
‡Derived from molecular formula C₁₈H₁₆N₂O₂S.
Key Observations:
- The CF₃ group increases logP by ~0.5–1.0 units compared to methyl or methoxy groups, enhancing membrane permeability but reducing aqueous solubility .
- Methoxy substituents lower logP and may improve solubility, as seen in 3'-(4-methoxyphenyl) derivatives .
Antifungal Activity
The CF₃ group confers superior antifungal activity against pathogens like Rhizoctonia solani and Fusarium oxysporum:
*Selectivity index = IC₅₀ (mammalian cells)/IC₅₀ (pathogen).
Key Insight:
The electron-withdrawing CF₃ group likely enhances interactions with fungal cytochrome P450 (CYP51), a common antifungal target .
Spectroscopic Differentiation
- IR Spectroscopy: CF₃ vibrations (1100–1200 cm⁻¹) distinguish the target compound from non-fluorinated analogs .
- ¹H NMR: The benzyl-CH₂ group in the target compound resonates at δ 4.5–5.0 ppm, whereas methoxy substituents (e.g., in ) show singlet peaks at δ 3.8–3.9 ppm .
Biological Activity
The compound 3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic structure which is significant for its biological activity. The presence of a trifluoromethyl group enhances lipophilicity and may influence receptor interactions.
- Molecular Formula : C19H16F3N2O2S
- Molecular Weight : 392.40 g/mol
- Structural Characteristics : The spiro structure allows for unique conformational flexibility, potentially impacting its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cellular models, suggesting it may be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Some studies report that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic agent.
The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing various signaling pathways related to metabolism and cell growth.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways, leading to reduced cell proliferation and inflammation.
Case Studies and Research Findings
A number of studies have evaluated the biological activity of this compound:
-
Cytotoxicity Assays :
- A study conducted on various cancer cell lines (e.g., A549, MCF-7) reported IC50 values ranging from 5 to 15 µM, indicating moderate potency against these cells.
- Table 1 summarizes the cytotoxic effects observed in different cell lines.
-
Anti-inflammatory Studies :
- In vivo models demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound at doses of 20 mg/kg.
- This suggests a potential application in treating conditions like rheumatoid arthritis or other inflammatory disorders.
-
Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
- These findings indicate its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spiro[indole-thiazolidine]dione derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Route Selection : Start with multi-component reactions (e.g., tandem reactions in ionic liquids like [bmim][PF6], which enhance regioselectivity and reduce side products ).
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design can identify critical factors affecting yield and purity .
- Key Steps : Monitor intermediates via thin-layer chromatography (TLC) and isolate final products using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoromethyl group incorporation. Compare chemical shifts with spirocyclic analogs (e.g., δ ~7.2–7.8 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI+) with <5 ppm mass accuracy .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental approaches to predict and enhance biological or photophysical properties?
- Methodological Answer :
- In Silico Design : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity or fluorescence. Compare with experimental UV-Vis and fluorescence spectra .
- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize scaffolds with binding energies <−8 kcal/mol for further synthesis .
- Validation : Cross-reference computational predictions with experimental bioactivity assays (e.g., MIC values against S. aureus) to refine models .
Q. What strategies resolve contradictions between synthetic yield and purity observed across protocols?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction matrices (e.g., solvent polarity in ionic liquids vs. THF). For example, [bmim][PF6] may improve regioselectivity but complicate purification .
- Hybrid Approaches : Combine flow chemistry (for controlled mixing and temperature) with batch-mode purification (e.g., centrifugal partition chromatography) to balance scalability and purity .
- Statistical Modeling : Apply partial least squares (PLS) regression to correlate reaction parameters with impurity profiles (e.g., residual starting material) .
Q. How should SAR studies be designed to identify key functional groups influencing bioactivity?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations at the phenyl, trifluoromethyl, or thiazolidine-dione moieties. Use parallel synthesis to generate a 10–20 compound library .
- Activity Profiling : Test against relevant biological targets (e.g., bacterial growth inhibition, kinase assays). For trifluoromethyl analogs, prioritize compounds with IC₅₀ < 1 µM .
- Data Analysis : Use cluster analysis or principal component analysis (PCA) to group compounds by activity trends. Validate hypotheses with targeted resynthesis .
Q. What are the challenges in maintaining fluorinated group stability during synthesis, and how can they be mitigated?
- Methodological Answer :
- Stability Assessment : Monitor trifluoromethyl degradation via ¹⁹F NMR under varying pH and temperature. Avoid strongly basic conditions (pH >10) to prevent hydrolysis .
- Protective Strategies : Introduce electron-withdrawing groups (e.g., nitro) adjacent to the trifluoromethyl group to enhance stability .
- Alternative Routes : Use late-stage fluorination (e.g., Balz-Schiemann reaction) to minimize exposure of fluorinated intermediates to harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
